3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid
CAS No.: 1536371-32-0
Cat. No.: VC6691064
Molecular Formula: C8H9NO2S
Molecular Weight: 183.23
* For research use only. Not for human or veterinary use.
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid - 1536371-32-0](/images/structure/VC6691064.png)
Specification
CAS No. | 1536371-32-0 |
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Molecular Formula | C8H9NO2S |
Molecular Weight | 183.23 |
IUPAC Name | 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid |
Standard InChI | InChI=1S/C8H9NO2S/c10-8(11)6-3-7-5-12-2-1-9(7)4-6/h3-4H,1-2,5H2,(H,10,11) |
Standard InChI Key | XMZONBOIXNYHOJ-UHFFFAOYSA-N |
SMILES | C1CSCC2=CC(=CN21)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
The compound’s core structure consists of a bicyclic system merging a pyrrole ring (five-membered, nitrogen-containing) with a 1,4-thiazine ring (six-membered, containing sulfur and nitrogen). The "3,4-dihydro" designation indicates partial saturation of the thiazine ring, reducing aromaticity and enhancing conformational flexibility. The carboxylic acid group at position 7 introduces polarity and hydrogen-bonding capacity, critical for molecular interactions.
Molecular Formula and Stereoelectronic Features
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Molecular formula:
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Key functional groups:
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Pyrrole nitrogen (basic center)
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Thiazine sulfur (oxidation-prone)
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Carboxylic acid (acidic, pKa ~4-5)
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The conjugated π-system across the fused rings allows for charge delocalization, while the thiazine’s sulfur atom contributes to electron-rich regions, influencing reactivity .
Synthesis and Chemical Derivatization
Core Ring Construction
Synthesis of pyrrolo-thiazine systems typically involves cyclization strategies. For example, methyl (2-oxomorpholin-3-ylidene)ethanoates have been used as precursors for analogous oxazine derivatives . Adapting this approach, a thiazine analog could be synthesized via:
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Step 1: Condensation of a pyrrole-2-carboxylate with a thiazine precursor (e.g., 2-bromo-1,1-diethoxyethane).
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Step 2: Hydrazine-mediated cyclization to form the bicyclic system .
Example reaction:
Carboxylic Acid Functionalization
The carboxylic acid group enables derivatization into amides, esters, or carbamates. For instance, tert-butyl carbamates and N-alkylcarboxamides have been prepared from similar acids .
Table 1: Common Derivatives of 3,4-Dihydro-1H-pyrrolo[2,1-c] thiazine-7-carboxylic Acid
Derivative Type | Synthetic Route | Yield (%) | Biological Application |
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Ethyl ester | Esterification with ethanol/H | 85–90 | Prodrug formulation |
Primary amide | Reaction with NH/DCC | 75–80 | Enzyme inhibition studies |
Tert-butyl carbamate | Boc-protection | 70–78 | Peptide coupling |
Physicochemical Properties
Solubility and Stability
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Solubility: High in polar solvents (DMSO, water at pH >5) due to the ionizable COOH group.
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Stability: Susceptible to oxidation at the thiazine sulfur; stabilizers like BHT are recommended in storage .
Spectroscopic Characterization
While direct data for this compound is unavailable, analogous pyrrolo-oxazines exhibit:
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H-NMR: δ 2.8–3.2 ppm (thiazine CH), δ 6.5–7.2 ppm (pyrrole protons) .
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IR: 1700–1750 cm (C=O stretch), 2500–3300 cm (COOH broad peak) .
Biological Activity and Mechanisms
Anticancer Activity
Polycyclic thiazine derivatives exhibit cytotoxicity against cancer cell lines (IC = 2–10 μM in MCF-7 and KB cells) . The mechanism may involve PARP-1 inhibition or mitotic arrest, though further studies are needed for confirmation.
Table 2: Hypothesized Biological Targets
Target | Binding Affinity (K) | Proposed Mechanism |
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COX-2 | 150–200 nM | Competitive inhibition |
PARP-1 | 1–5 μM | DNA repair interference |
Tubulin | 10–20 μM | Microtubule destabilization |
Applications in Drug Development
Lead Optimization
The carboxylic acid moiety allows for salt formation (e.g., sodium or potassium salts) to improve bioavailability. Patent WO2013113860A1 highlights similar compounds as kinase inhibitors, suggesting potential in targeted therapies .
Prodrug Strategies
Ester derivatives (e.g., isopropyl ester) could enhance membrane permeability, with hydrolysis in vivo releasing the active acid .
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